molecular formula C17H21NO4 B6760123 N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide

Cat. No.: B6760123
M. Wt: 303.35 g/mol
InChI Key: YZQHEIIEHTXRFW-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide is a complex organic compound characterized by the presence of a benzodioxole moiety, a cyclopropyl group, and a hydroxybutanamide structure

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-16(20,11-2-3-11)9-15(19)18-17(6-7-17)12-4-5-13-14(8-12)22-10-21-13/h4-5,8,11,20H,2-3,6-7,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQHEIIEHTXRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1(CC1)C2=CC3=C(C=C2)OCO3)(C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Hydroxybutanamide Formation: The hydroxybutanamide structure is formed through a multi-step process involving the protection of hydroxyl groups, amide bond formation, and subsequent deprotection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2, Cl2).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The benzodioxole moiety may facilitate binding to aromatic residues, while the cyclopropyl groups could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-hydroxybutanamide
  • N-[1-(1,3-benzodioxol-5-yl)propyl]-3-hydroxybutanamide
  • N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-hydroxybutanamide

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-3-cyclopropyl-3-hydroxybutanamide is unique due to the presence of two cyclopropyl groups, which can significantly affect its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of stability, binding affinity, and overall efficacy in various applications.

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